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Introduction
Next-generation sequencing (NGS) has revolutionized the field of human genetics, providing

an unprecedented level of resolution for studying genomic variation. This technology is

particularly powerful for the analysis of the non-recombining portion of the Y-chromosome

(NRY), enabling detailed investigation of paternal lineages and population history. This

document provides a comprehensive overview of the application of NGS for the analysis of the

Y-chromosome haplogroup O-M122 and its subclades. Haplogroup O-M122 is the most

prevalent Y-chromosome lineage in East and Southeast Asia, making its detailed analysis

crucial for understanding the demographic history and migration patterns of a significant portion

of the global population.[1][2][3]

These application notes and protocols are designed for researchers, scientists, and drug

development professionals interested in utilizing NGS for high-resolution Y-chromosome

analysis. The information provided covers experimental design, detailed laboratory protocols

for library preparation, and a comprehensive bioinformatics workflow for data analysis and

interpretation.
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The analysis of the M122 subclade using NGS generates vast amounts of data. Summarizing

this data in a structured format is essential for interpretation and comparison across different

studies and populations.

Table 1: Frequency of Haplogroup O-M122 in Various
East and Southeast Asian Populations
This table presents the frequency of the O-M122 haplogroup in a selection of East and

Southeast Asian populations, illustrating its high prevalence in this region. The data is compiled

from multiple studies and demonstrates the geographic distribution of this paternal lineage.

Population
Country/Regio
n

Sample Size
(n)

Frequency of
O-M122 (%)

Reference

Han (Northern) China 413 52.06 [4]

Han (Southern) China 1,102 53.72 [4]

Korean Korea 81 38.27 [4]

Japanese Japan 29 27.59 [4]

Tibetan China 129 36.43 [4]

Vietnamese Vietnam 205 26 [5]

Thai Thailand 352 30 [5]

Filipino Philippines 138 33 [1]

Malaysian Malaysia 18 26 [5]

Indonesian Indonesia 72 11 [5]

Hmong-Mien Southeast Asia 249 51.41 [4]

Tibeto-Burman Southeast Asia 293 48.81 [4]

Table 2: Estimated Divergence Times of O-M122
Subclades
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This table provides the estimated divergence times for major subclades of haplogroup O-M122,

calculated using Y-STR data. These estimates are crucial for reconstructing the timeline of

population movements and diversification.

Subclade
Estimated Divergence
Time (Years Before
Present)

Reference

O3-M122 25,000 - 30,000 [2]

O3a-M324 18,600 ± 3,500 [6]

O3a5-M134 16,500 ± 3,400 [6]

O3a4-M7 13,800 ± 3,400 [6]

Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the

NGS-based analysis of the M122 subclade, from DNA extraction to library preparation for

Illumina sequencing.

Protocol 1: Genomic DNA Extraction
High-quality genomic DNA is a prerequisite for successful NGS library preparation.

Materials:

Blood, saliva, or tissue sample

DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Oragene DNA saliva kit)

Microcentrifuge

Vortex mixer

Water bath or heat block

Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit)
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Procedure:

Collect the biological sample according to standard procedures.

Follow the manufacturer's instructions for the chosen DNA extraction kit. This typically

involves cell lysis, protein precipitation, and DNA precipitation and washing.

Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

Assess the quantity and quality of the extracted DNA. Aim for a 260/280 ratio of ~1.8 and a

260/230 ratio of >2.0 for high purity. Use a fluorometric method for accurate quantification.

Store the extracted DNA at -20°C until further use.

Protocol 2: NGS Library Preparation for Y-Chromosome
Targeted Sequencing (Illumina)
This protocol outlines the steps for preparing a targeted sequencing library focusing on Y-SNPs

and Y-STRs within the M122 subclade.

1. DNA Fragmentation:

Method: Enzymatic fragmentation or mechanical shearing (e.g., sonication). Enzymatic

fragmentation is often preferred for its simplicity and requirement for less input DNA.[7]

Procedure (Enzymatic):

Start with 10-100 ng of high-quality genomic DNA.

Incubate the DNA with a fragmentation enzyme mix according to the manufacturer's

protocol. The incubation time will determine the final fragment size. Aim for a fragment size

distribution of 150-350 bp.

Stop the fragmentation reaction by adding a stop buffer.

2. End Repair and A-tailing:
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Purpose: To repair the ends of the fragmented DNA to make them blunt and to add a single

adenine (A) nucleotide to the 3' ends. This prepares the fragments for adapter ligation.[7]

Procedure:

To the fragmented DNA, add an end-repair and A-tailing enzyme mix.

Incubate the reaction in a thermal cycler according to the manufacturer's recommended

program.

3. Adapter Ligation:

Purpose: To ligate platform-specific adapters to both ends of the DNA fragments. These

adapters contain sequences for binding to the flow cell, sequencing primer binding sites, and

sample-specific indexes (barcodes) for multiplexing.[7]

Procedure:

Add a ligation master mix and the appropriate indexed adapters to the end-repaired and A-

tailed DNA.

Incubate the reaction to allow the T4 DNA ligase to attach the adapters to the DNA

fragments.

4. Library Purification:

Purpose: To remove adapter dimers and other small DNA fragments.

Method: Magnetic bead-based purification (e.g., AMPure XP beads).

Procedure:

Add the magnetic beads to the ligation reaction and incubate to bind the DNA.

Place the tube on a magnetic stand to pellet the beads.

Remove the supernatant.
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Wash the beads with 80% ethanol.

Elute the purified library from the beads with a low-salt buffer.

5. Library Amplification (Optional):

Purpose: To enrich the library with fragments that have adapters ligated on both ends and to

generate sufficient quantity for sequencing.

Procedure:

Set up a PCR reaction with a high-fidelity DNA polymerase, PCR master mix, and primers

that are complementary to the adapter sequences.

Perform a limited number of PCR cycles (e.g., 8-12 cycles) to amplify the library.

Purify the amplified library using magnetic beads to remove PCR primers and any

remaining small fragments.

6. Library Quality Control:

Purpose: To assess the size distribution and concentration of the final library.

Procedure:

Run an aliquot of the library on an automated electrophoresis system (e.g., Agilent

Bioanalyzer or TapeStation) to check the size distribution.

Quantify the library concentration using qPCR or a fluorometric method.

Mandatory Visualization
Experimental and Bioinformatics Workflow
The following diagram illustrates the complete workflow for the NGS-based analysis of the

M122 subclade, from sample collection to phylogenetic analysis.
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Caption: Overall workflow for M122 subclade analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b608785?utm_src=pdf-body-img
https://www.benchchem.com/product/b608785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Y-LineageTracker Bioinformatics Pipeline
The Y-LineageTracker is a powerful tool for the high-throughput analysis of Y-chromosomal

NGS data.[8][9][10] The following diagram outlines its main functions and workflow.

NRY Haplogroup Module Y-STR Module

Input Data
(BAM or VCF files)

Haplogroup Classification Y-STR Genotyping

Clustering AnalysisPhylogeny Analysis

Output
(Haplogroup assignments, Phylogenetic trees, 

STR haplotypes, Network plots, Time estimates)

Divergence Time Estimation

Statistical AnalysisNetwork Analysis

TMRCA Estimation

Click to download full resolution via product page

Caption: Y-LineageTracker bioinformatics workflow.

Conclusion
The application of next-generation sequencing to the analysis of the M122 subclade offers a

powerful approach to unraveling the paternal history of East and Southeast Asian populations.

The detailed protocols and bioinformatics workflows provided in this document serve as a

comprehensive guide for researchers and scientists. By leveraging these advanced

techniques, it is possible to achieve high-resolution insights into the phylogeny, diversification,
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and migration patterns of this significant human lineage. The continued application of NGS in

this area will undoubtedly contribute to a more complete understanding of human population

genetics and evolutionary history.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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